2-Chloro-1-(3-methyl-2-thienyl)-ethanone
Overview
Description
2-Chloro-1-(3-methyl-2-thienyl)-ethanone is an organic compound with a molecular formula of C7H7ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone typically involves the chlorination of 1-(3-methyl-2-thienyl)-ethanone. One common method is the reaction of 1-(3-methyl-2-thienyl)-ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(3-methyl-2-thienyl)-ethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-methyl-2-thienyl)-ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar solvents like ethanol or methanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(3-methyl-2-thienyl)-ethanol.
Oxidation: Formation of 2-chloro-1-(3-methyl-2-thienyl)-acetic acid.
Scientific Research Applications
2-Chloro-1-(3-methyl-2-thienyl)-ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone depends on its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the ketone group is converted to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-2-thienyl)-ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(2-thienyl)-ethanone: Similar structure but with a different substitution pattern on the thiophene ring.
2-Bromo-1-(3-methyl-2-thienyl)-ethanone: Bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
2-Chloro-1-(3-methyl-2-thienyl)-ethanone is unique due to the presence of both a chlorine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Chloro-1-(3-methyl-2-thienyl)-ethanone, with the chemical formula CHClOS, is an organic compound notable for its potential applications in pharmaceuticals and material science. This compound features a unique structure that includes a chlorine atom and a ketone functional group, making it a subject of interest for various biological studies.
- Molecular Weight : 174.648 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 278.1 ± 25.0 °C at 760 mmHg
- Flash Point : 122.0 ± 23.2 °C
The biological activity of this compound is primarily influenced by its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom. This characteristic allows it to interact with various molecular targets, potentially leading to therapeutic effects in different biological systems .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Candida albicans | 16.69 - 78.23 µM |
These findings indicate promising antibacterial and antifungal activities, which could be further explored for therapeutic applications .
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cell lines, including A549 lung cancer cells. The results suggest that these compounds may induce apoptosis in rapidly dividing cells, although specific data on this compound remains limited .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. The study found that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as antimicrobial agents.
Synthesis and Evaluation
Research focused on synthesizing derivatives of this compound has led to the identification of several analogs with enhanced biological activity. These compounds were subjected to rigorous testing for their antibacterial and antifungal properties, yielding promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
Properties
IUPAC Name |
2-chloro-1-(3-methylthiophen-2-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPFKMDXYBZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556110-52-2 | |
Record name | 2-chloro-1-(3-methyl-2-thienyl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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